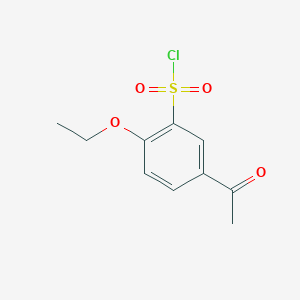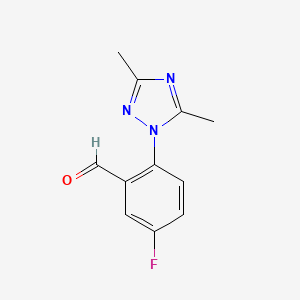
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P It is a pyridine derivative that features a dimethylphosphoryl group at the 6-position and a carbaldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde typically involves the phosphorylation of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Dimethylphosphoryl)pyridine-3-carboxylic acid.
Reduction: 6-(Dimethylphosphoryl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The phosphoryl group can form strong interactions with metal ions, making it useful in coordination chemistry. The aldehyde group can form Schiff bases with amines, which are important in many biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-4-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-3-methanol
Uniqueness
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the specific positioning of the dimethylphosphoryl and carbaldehyde groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H10NO2P |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
6-dimethylphosphorylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-4-3-7(6-10)5-9-8/h3-6H,1-2H3 |
Clé InChI |
ZFPFEWMWVFELDQ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=NC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)

![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)


![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)



![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


